Product packaging for 3-(Aminomethyl)-5,5-dimethylhexanoic acid(Cat. No.:)

3-(Aminomethyl)-5,5-dimethylhexanoic acid

Cat. No.: B13556924
M. Wt: 173.25 g/mol
InChI Key: RSDVVZUTUSLOBJ-UHFFFAOYSA-N
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Description

Structural Classification and Chemical Context within Amino Acid Derivatives

3-(Aminomethyl)-5,5-dimethylhexanoic acid is classified as a β-amino acid derivative. Unlike the proteinogenic α-amino acids, where the amino group is attached to the carbon atom adjacent to the carboxyl group, in β-amino acids, the amino group is attached to the second carbon atom from the carboxyl group. This structural difference has significant implications for the molecule's conformational preferences and biological activities.

The presence of a neopentyl group, resulting from the two methyl groups on the fifth carbon, is a notable feature of this molecule. This bulky, sterically hindering group can influence the compound's solubility, lipophilicity, and interaction with biological targets. The chemical structure contains both a basic amino group and an acidic carboxyl group, giving it zwitterionic properties in solution.

Below is a table summarizing the key chemical properties of this compound. nih.gov

PropertyValue
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
IUPAC NameThis compound
CAS Number147228-35-1
Monoisotopic Mass159.125928785 Da

This data is compiled from publicly available chemical databases.

Historical Overview of its Synthesis and Early Chemical Investigations

Detailed historical information regarding the initial synthesis and early investigations of this compound is not extensively documented in publicly accessible literature. Much of the readily available information on the synthesis of related compounds focuses on its structural analog, 3-(aminomethyl)-5-methylhexanoic acid, a widely recognized pharmaceutical agent.

However, a key piece of early research on this compound was published in 1994 in the Journal of Medicinal Chemistry. The paper, titled "3-Amino-5,5-dimethylhexanoic Acid. Synthesis, Resolution, and Effects on Carnitine Acyltransferases," indicates that the synthesis and resolution of this specific compound were undertaken, and its effects on a particular class of enzymes were investigated. acs.org This suggests that from its early explorations, the compound was of interest for its potential biological activity. The specific synthetic routes and detailed findings of these early investigations are contained within this specialized scientific publication.

While numerous patents and research articles describe detailed synthetic pathways for analogous aminomethyl-substituted hexanoic acids, a comprehensive, publicly available historical account of the specific synthesis of the 5,5-dimethyl variant remains limited.

Significance of the Aminomethyl-Substituted Hexanoic Acid Scaffold in Chemical Biology Research

The aminomethyl-substituted hexanoic acid scaffold is of considerable significance in the field of chemical biology, primarily due to its structural resemblance to the endogenous neurotransmitter γ-aminobutyric acid (GABA). This has led to the exploration of various derivatives of this scaffold as potential modulators of neurological pathways.

β-Amino acids, such as this compound, are of interest because they can be used to create peptidomimetics with increased metabolic stability. nih.gov Peptides constructed from β-amino acids can form stable secondary structures and are often resistant to degradation by proteases, making them attractive candidates for the development of novel therapeutic agents. hilarispublisher.com

The inclusion of bulky alkyl groups, such as the neopentyl group in this compound, is a common strategy in medicinal chemistry to enhance a molecule's pharmacokinetic properties. These groups can influence factors such as membrane permeability and metabolic stability, which are crucial for a compound's activity in a biological system. The study of compounds with this scaffold contributes to a broader understanding of how structural modifications to amino acid derivatives can impact their biological function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B13556924 3-(Aminomethyl)-5,5-dimethylhexanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3-(aminomethyl)-5,5-dimethylhexanoic acid

InChI

InChI=1S/C9H19NO2/c1-9(2,3)5-7(6-10)4-8(11)12/h7H,4-6,10H2,1-3H3,(H,11,12)

InChI Key

RSDVVZUTUSLOBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CC(=O)O)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Aminomethyl 5,5 Dimethylhexanoic Acid and Its Analogues

Enantioselective Synthesis Pathways

Enantioselective synthesis is paramount for producing the biologically active isomer of 3-(aminomethyl)-5,5-dimethylhexanoic acid. The primary goal is to create the desired stereocenter with high efficiency and enantiomeric excess (e.e.).

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation has emerged as a powerful and atom-economical method for setting the stereocenter in the synthesis of this compound. A key development in this area involves the hydrogenation of a prochiral olefin precursor.

Catalyst SystemSubstrateProductEnantiomeric Excess (e.e.)
Rhodium-Me-DuPHOS3-cyano-5-methylhex-3-enoic acid salt(S)-3-cyano-5-methylhexanoateVery High nih.govresearchgate.net

Biocatalytic Strategies (e.g., Enzyme-Catalyzed Kinetic Resolution)

Biocatalysis offers a highly selective and often more environmentally benign alternative to traditional chemical methods. Enzymes, operating under mild conditions, can effectively resolve racemic mixtures or create chiral molecules from prochiral substrates.

Lipase-Catalyzed Kinetic Resolution: A common biocatalytic approach is the kinetic resolution of a racemic intermediate. For instance, racemic (RS)-ethyl-3-cyano-5-methylhexanoate can be resolved using a lipase (B570770). niscpr.res.inresearchgate.net The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired optically pure (S)-ethyl-3-cyano-5-methylhexanoate, which is then converted to the final product. niscpr.res.in Lipases from Thermomyces lanuginosus have been immobilized as cross-linked enzyme aggregates (CLEAs) for this purpose, achieving high yields and excellent enantiomeric excess (>99% e.e.). researchgate.net Another study utilized a mutant of Talaromyces thermophilus lipase (TTL) immobilized on epoxy resin for the kinetic resolution of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), demonstrating high conversion and reusability. nih.gov

Nitrilase-Mediated Hydrolysis: Another innovative biocatalytic route involves the use of nitrilases. A nitrilase from Arabis alpina has been engineered for the highly enantioselective hydrolysis of isobutylsuccinonitrile (IBSN). researchgate.net This enzymatic reaction directly produces (S)-3-cyano-5-methylhexanoic acid, a key chiral intermediate, with high enantioselectivity (E > 300). researchgate.net Similarly, immobilized Escherichia coli cells containing a nitrilase from Brassica rapa have been used for the regio- and enantioselective hydrolysis of IBSN. researchgate.net

BiocatalystSubstrateKey Chiral IntermediateReported Yield / e.e.
Lipase (Thermomyces lanuginosus)(RS)-ethyl-3-cyano-5-methylhexanoate(S)-ethyl-3-cyano-5-methylhexanoate85% yield, >99% e.e. niscpr.res.inresearchgate.net
Mutant Lipase (Talaromyces thermophilus)2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester(S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid49.7% conversion, 95% e.e. nih.gov
Nitrilase (Arabis alpina)Isobutylsuccinonitrile(S)-3-cyano-5-methylhexanoic acidE > 300 researchgate.net
Nitrilase (Brassica rapa) in E. coliIsobutylsuccinonitrile(S)-3-cyano-5-methylhexanoic acidE > 150 researchgate.net

Diastereoselective Synthetic Routes

Diastereoselective routes involve the reaction of a prochiral substrate with a chiral reagent or auxiliary to form diastereomers, which can then be separated. A prominent example is the desymmetrization of a prochiral anhydride (B1165640).

The ring-opening of 3-isobutylglutaric anhydride, a prochiral cyclic anhydride, serves as a key step in several synthetic pathways. researchgate.net In one method, the anhydride is reacted with an alcohol in the presence of a chiral catalyst or reagent. A highly enantioselective synthesis has been reported using quinine (B1679958) as a mediator for the ring-opening of 3-isobutylglutaric anhydride with cinnamyl alcohol. researchgate.net This step creates a chiral hemiester, which is then carried forward through a Curtius rearrangement and deprotection to yield the final product with excellent enantiomeric excess. researchgate.net

Another diastereoselective approach involves classical resolution, where a racemic mixture of an intermediate, such as (RS)-3-cyano-5-methyl-hexanoic acid, is treated with a chiral amine, like cinchonidine. niscpr.res.in This results in the formation of diastereomeric salts that can be separated by crystallization, allowing for the isolation of the desired (S)-enantiomer with high optical purity (>99% e.e.). niscpr.res.inresearchgate.net

Chiral Pool Approaches for Stereochemical Control

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. While not the most common strategy for this specific compound, related methods involve the use of chiral auxiliaries that are ultimately removed after inducing the desired stereochemistry.

One of the earlier, yet significant, methods for synthesizing (S)-3-(aminomethyl)-5,5-dimethylhexanoic acid employed a chiral auxiliary. The use of (+)-4-methyl-5-phenyl-2-oxazolidinone has been reported. niscpr.res.in This strategy, while effective, is often less favored for industrial-scale production due to the need for stoichiometric amounts of the expensive chiral auxiliary and challenges associated with its recovery. google.com

Novel Chemical Transformations and Route Development

Ongoing research focuses on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Exploration of Eco-Friendly and Sustainable Synthetic Processes

The principles of green chemistry are increasingly influencing the development of synthetic routes for pharmaceutical compounds. For this compound, this involves minimizing waste, avoiding hazardous reagents, and improving atom economy.

Biocatalytic methods are inherently "green" as they are conducted in aqueous media under mild temperature and pressure conditions, avoiding the use of toxic metals and reagents. niscpr.res.in The use of immobilized enzymes, such as the lipase from Talaromyces thermophilus or nitrilases, is a key aspect of sustainable synthesis. researchgate.netnih.gov Immobilization allows the enzyme to be easily separated from the reaction mixture and reused for multiple batches, significantly reducing cost and waste. researchgate.netnih.gov

Optimization of Reaction Conditions for Yield and Purity in Research Synthesis

A critical aspect of optimization involves the screening of various solvents. The choice of solvent can affect reactant solubility, reaction rate, and even the product yield. For instance, in a model three-component reaction used to synthesize heterocyclic compounds, the reaction yielded only trace amounts of product at room temperature across a range of solvents. researchgate.net However, upon heating to reflux, the yields improved dramatically, with N,N-dimethylformamide (DMF) providing a significantly higher yield (80%) compared to other solvents like ethanol (B145695) (58%), methanol (B129727) (47%), acetonitrile (B52724) (65%), and tetrahydrofuran (B95107) (THF) (51%). researchgate.net This highlights the interplay between solvent polarity, boiling point, and thermal energy in driving the reaction to completion.

Temperature is another crucial variable. As seen in the solvent screening example, increasing the temperature from ambient to reflux conditions can be the determining factor in obtaining a viable yield. researchgate.net In other processes, such as direct amidation reactions, increasing the temperature to 150°C in the absence of a catalyst or base can substantially increase product yield from 3% to 32%. researchgate.net

EntrySolventTemperatureCatalyst/BaseYield (%)Reference
1EthanolRefluxPiperidine58 researchgate.net
2MethanolRefluxPiperidine47 researchgate.net
3AcetonitrileRefluxPiperidine65 researchgate.net
4THFRefluxPiperidine51 researchgate.net
5DMFRefluxPiperidine80 researchgate.net
6None150°CK₂CO₃39 researchgate.net
7None150°CNaH80 researchgate.net

Precursor Chemistry and Intermediate Derivatization

Synthesis and Reactivity of Key Synthetic Intermediates (e.g., Cyano Precursors, Lactams)

The synthesis of this compound relies on the strategic preparation and transformation of key chemical intermediates, with cyano-containing compounds and lactams being particularly significant. Methodologies developed for the industrial synthesis of analogous structures provide a robust blueprint for these transformations.

Cyano Precursors: Cyano intermediates are central to many synthetic routes due to the versatility of the nitrile group, which can be readily hydrogenated to the target primary amine. A common approach begins with a Knoevenagel condensation of an appropriate aldehyde (e.g., 3,3-dimethylbutanal for the title compound) with diethyl malonate. researchgate.net The resulting α,β-unsaturated diester undergoes a subsequent Michael addition with a cyanide source, such as acetone (B3395972) cyanohydrin, to yield a cyano diester intermediate. researchgate.net This intermediate, a racemic β-cyano diester, is a crucial precursor. researchgate.net An enantioselective synthesis of a related structure has been achieved through the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst, which furnishes the desired (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess. nih.gov This chiral cyano intermediate can then be converted to the final product via reduction of the nitrile. nih.gov Chemoenzymatic methods have also been developed, where a nitrilase enzyme performs a regio- and enantioselective hydrolysis of a dinitrile precursor to afford a key chiral cyano acid intermediate, (S)-3-cyano-5-methylhexanoic acid. researchgate.net

Lactam Intermediates: Lactams, specifically piperidine-2,6-dione derivatives, serve as important cyclic intermediates in alternative synthetic pathways. For instance, (S)-3-Carbamoylmethyl-5-methylhexanoic acid, derived from the corresponding cyano precursor, can be converted into 4-isobutyl-piperidine-2,6-dione through heating in a solvent like xylene. researchgate.net This intramolecular cyclization forms the lactam ring. The subsequent step involves the hydrolysis of this lactam, typically under basic conditions using an aqueous sodium hydroxide (B78521) solution, to open the ring and afford the final amino acid product. researchgate.net This route offers an alternative to the direct reduction of the cyano group and can be advantageous in certain synthetic schemes.

Investigation of Side Reactions and Challenges in Complex Synthetic Sequences

One significant challenge lies in the cyanation step. Reactions involving reagents like acrylonitrile (B1666552) can suffer from incomplete conversion, which necessitates a recovery process to remove unreacted starting material from the product mixture. researchgate.net Furthermore, this step is prone to the formation of by-products, such as acrylic acid nitrylotrispropionamide and ethylene (B1197577) cyanohydrin, as well as polymers of both the starting material and the product, complicating purification efforts. researchgate.net

Derivatization and Design of Chemical Probes based on the this compound Scaffold

Covalent and Non-Covalent Modification Strategies for Research Tools

The this compound scaffold possesses two key functional groups—a primary amine and a carboxylic acid—that are ideal for chemical modification to create research tools and chemical probes. Both covalent and non-covalent strategies can be employed for this purpose.

Covalent Modification: The primary amine and carboxylic acid are readily derivatized using well-established bioconjugation techniques. The carboxylic acid can be "activated," for example, using water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of N-hydroxysulfosuccinimide to improve efficiency. thermofisher.com This activated intermediate can then be coupled with various nucleophiles, such as amines, hydrazines, or hydroxylamines, to form stable amide bonds. thermofisher.com This allows for the covalent attachment of reporter molecules like fluorophores, biotin (B1667282), or affinity tags. Conversely, the primary amine group can be modified by reaction with activated esters (e.g., N-hydroxysuccinimide esters) or other amine-reactive reagents to introduce probes. thermofisher.com These covalent modification strategies produce stable conjugates that are essential for applications like fluorescence microscopy, immunoassays, and affinity chromatography.

Non-Covalent Modification: The zwitterionic nature of the this compound scaffold at physiological pH (a negatively charged carboxylate and a positively charged ammonium (B1175870) group) lends itself to non-covalent modification strategies. These interactions are reversible and based on forces such as electrostatic interactions. nih.gov For example, amphiphilic polymers or other synthetic scaffolds containing complementary charges can be designed to bind non-covalently to the molecule. nih.gov This self-assembly process can be used to create larger supramolecular structures or to reversibly modulate the compound's properties. The ability of polymers to adapt their conformation to a target molecule's surface makes them attractive for this type of reversible interaction. nih.gov Such non-covalent complexes can be designed to release the parent compound in response to specific stimuli, such as a change in pH or ionic strength, offering a mechanism for controlled delivery or activation of a research tool. nih.gov

Synthesis of Structurally Related Analogues for Mechanistic Elucidation

The synthesis of structurally related analogues is a cornerstone of medicinal chemistry and chemical biology, used to establish structure-activity relationships (SAR) and to elucidate the mechanism of action of a parent compound. nih.gov By systematically modifying different parts of the this compound scaffold, researchers can probe the structural requirements for its biological activity.

The design of analogues can target several key features of the molecule. mdpi.com For instance, the neopentyl group (-CH₂C(CH₃)₃) at the 5-position can be replaced with other alkyl or cycloalkyl groups to investigate the influence of steric bulk and lipophilicity on activity. The length of the carbon backbone between the amine and carboxylic acid can be shortened or extended to probe the optimal spatial arrangement of these crucial functional groups. Finally, the aminomethyl group itself could be modified, for example, by N-alkylation or by replacement with other functional groups.

The synthesis of these analogues often follows the same fundamental pathways used for the parent compound, but with different starting materials. For example, to modify the substituent at the 5-position, the initial Knoevenagel condensation would be performed with a different aldehyde. To alter the backbone length, a different dicarboxylic acid precursor might be employed in an alternative synthetic route. The synthesis of a series of different alkyl esters of a related glutarate precursor demonstrates a straightforward method for generating analogues by modifying the carboxyl group. google.com These rationally designed analogues are then tested in biological assays to build a comprehensive understanding of how specific structural features correlate with function, guiding the development of more potent or selective compounds. nih.gov

Analogue TypeModification SiteExample ModificationSynthetic Precursor Change
Side-Chain AnaloguePosition 5Cyclopentyl instead of neopentylStart with cyclopentylacetaldehyde instead of 3,3-dimethylbutanal
Backbone ExtensionCarbon chain4-(Aminomethyl)-6,6-dimethylheptanoic acidUtilize precursors that add an additional methylene (B1212753) group to the backbone
Backbone ContractionCarbon chain2-(Aminomethyl)-4,4-dimethylpentanoic acidUtilize precursors that shorten the carbon backbone by one unit
Amine ModificationAminomethyl groupN-methyl-3-(aminomethyl) analogueIntroduce a methylation step after formation of the protected amine
Carboxyl ModificationCarboxylic acidEthyl ester analogueEsterification of the final carboxylic acid with ethanol

Spectroscopic and Chromatographic Characterization in Research Development

Advanced Chromatographic Methodologies for Isolation and Analysis

Chromatography is an indispensable tool in the analysis of 3-(Aminomethyl)-5,5-dimethylhexanoic acid, enabling both the separation of the compound from complex mixtures and the precise quantification of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like amino acids. For this compound and related compounds, reverse-phase HPLC (RP-HPLC) methods are frequently developed and validated to assess purity and stability. pensoft.net A typical method involves separation on a C18 column with a mobile phase consisting of an aqueous buffer (such as a phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.netresearchgate.net

Method development often focuses on optimizing factors like mobile phase pH, gradient elution profile, and column temperature to achieve optimal separation from starting materials, intermediates, and potential degradation products. ijpsr.com Since amino acids may lack a strong UV chromophore, detection can be achieved through pre-column derivatization with reagents like dansyl chloride, which imparts a UV-active or fluorescent tag to the molecule, significantly lowering the limit of detection. researchgate.net The validation of these methods according to ICH guidelines ensures they are accurate, precise, linear, and specific for the intended analysis. pensoft.net

Table 1: Representative RP-HPLC Method Parameters for Amino Acid Analysis

ParameterConditionPurpose
Stationary Phase (Column)Octadecylsilane (C18), 5 µmProvides a non-polar surface for reverse-phase separation.
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 6.2)The organic/aqueous mixture allows for the elution of the analyte.
Elution ModeGradientVarying the mobile phase composition allows for the separation of compounds with different polarities in a single run. ijpsr.com
Flow Rate1.0 mL/minControls the speed of the separation and retention times.
Column Temperature30-40 °CMaintains reproducibility and can improve peak shape. ijpsr.com
DetectionUV/VIS Detector (e.g., at 225 nm or after derivatization)Quantifies the analyte as it elutes from the column. pensoft.net

Mass spectrometry (MS), coupled with a chromatographic inlet, is a powerful tool for the structural confirmation of newly synthesized molecules and the identification of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing this compound and its derivatives, as it can handle non-volatile and thermally sensitive compounds. In research, LC-MS is used to identify process-related impurities and degradation products formed during stability studies. ijpsr.com The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the compound. Further fragmentation of the ion (MS/MS) yields a characteristic pattern that helps to elucidate the molecule's structure. For instance, in studies of the related compound Pregabalin (B1679071), LC-MS was instrumental in identifying ten different oxidative degradation impurities. ijpsr.com

Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency but is typically used for volatile and thermally stable compounds. researchgate.net Amino acids like this compound are non-volatile and must be chemically modified through derivatization before GC-MS analysis. This process converts the polar functional groups (amine and carboxylic acid) into less polar, more volatile esters or silyl (B83357) derivatives. GC-MS analysis can then be used to provide detailed information on the molecular structure through established fragmentation libraries. researchgate.net

Since the biological activity of chiral molecules often resides in a single enantiomer, assessing enantiomeric purity is a critical step in the development of chiral compounds. semanticscholar.org The structure of this compound contains a stereocenter at the C3 position, meaning it can exist as two non-superimposable mirror images (enantiomers).

Chiral chromatography, most commonly chiral HPLC, is the definitive method for separating and quantifying these enantiomers. semanticscholar.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of pharmaceuticals. nih.gov

In the synthesis of related chiral acids, chiral HPLC methods have been developed to determine the optical purity of key intermediates. For example, the optical purity of (3R)-5-methyl-3-(2-oxo-2-{[(lR)-1-phenylethyl]amino}ethyl)hexanoic acid, an intermediate in a related synthesis, was measured to be 99.91% using chiral HPLC. google.comgoogle.com Such methods are crucial for ensuring the final product has the desired stereochemistry. The development of efficient chiral separation methods is a continuous area of research, aiming for faster and more effective quality control. semanticscholar.org

Utilization of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Elucidating Reaction Pathways and Novel Structures

NMR and IR spectroscopy are cornerstone techniques for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the functional groups present.

Infrared (IR) Spectroscopy is used to identify specific functional groups within a molecule. In the synthesis of this compound, IR spectroscopy can be used to monitor the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands. For example, in a synthetic route involving an azide (B81097) intermediate, the formation of the azide can be confirmed by the appearance of a strong, sharp peak around 2100-2140 cm⁻¹. google.com Similarly, the characterization of a carbamoylmethyl intermediate would show sharp bands corresponding to the acid carbonyl (around 1712 cm⁻¹) and the amide carbonyl (around 1644 cm⁻¹). arkat-usa.org

Table 2: Key IR Absorption Frequencies for Synthetic Intermediates

Functional GroupIntermediate TypeCharacteristic Absorption (cm⁻¹)Reference
Azide (-N₃)Azide intermediate~2134 google.com
Carboxylic Acid (C=O)Carbamoylmethyl acid~1712 arkat-usa.org
Amide (C=O)Carbamoylmethyl acid~1644 arkat-usa.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the atomic connectivity in a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound, its precursors, and any resulting derivatives. The ¹H NMR spectrum would be expected to show a characteristic singlet for the nine equivalent protons of the gem-dimethyl groups at the C5 position. The chemical shifts, splitting patterns (multiplicity), and integration of the various proton signals allow for a complete assignment of the hydrogen atoms in the structure. For example, in the characterization of the related (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid, the amide protons (–NH₂) appeared as distinct signals at δ 6.76 and δ 7.43 ppm in the ¹H NMR spectrum, helping to confirm its structure. arkat-usa.org By analyzing the spectra of samples taken at different stages of a reaction, researchers can identify intermediates, understand reaction mechanisms, and confirm the structure of the final product. researchgate.net

Molecular and Biochemical Interactions of 3 Aminomethyl 5,5 Dimethylhexanoic Acid

Investigation of Interactions with Specific Molecular Targets in vitro and in Non-Human Biological Systems

Modulation of Voltage-Gated Calcium Channel Subunits (e.g., α2δ Protein)

Direct experimental data detailing the modulation of voltage-gated calcium channel (VGCC) subunits by 3-(Aminomethyl)-5,5-dimethylhexanoic acid is not available in published literature. However, extensive research on structurally similar γ-aminobutyric acid (GABA) analogs, such as pregabalin (B1679071), has established the α2δ subunit of VGCCs as a primary molecular target. researchgate.net These auxiliary subunits are crucial for the trafficking and function of the main channel pore. nih.gov

Binding studies for this class of compounds are typically conducted via radioligand displacement assays, often using [³H]-gabapentin to determine the affinity of new analogs for the α2δ protein. researchgate.netacs.org It is hypothesized that this compound, due to its structural similarity to known α2δ ligands, would also bind to this target. The affinity of this interaction would be critically dependent on how the gem-dimethyl group at the 5-position fits into the binding pocket compared to the isobutyl group of pregabalin. Without specific experimental data, any potential modulatory effect remains speculative.

Interaction with Amino Acid Transporter Systems (e.g., System L Neutral Amino Acid Transporter)

Research into the interaction of this compound with amino acid transporter systems, such as the System L transporter, has not been specifically reported. The System L transporter, particularly the LAT1 isoform, is responsible for the transport of large neutral amino acids across cell membranes. nih.gov

Studies on pregabalin have shown that it is a substrate for the System L transporter. researchgate.netnih.gov This interaction is typically evaluated in vitro by measuring the inhibition of uptake of a radiolabeled substrate, like [³H]-leucine, into cells expressing the transporter. researchgate.net The structural features required for substrate recognition by LAT1 include a free carboxyl and an amino group. nih.gov While this compound possesses these core features, its affinity for and transport by the System L system would be influenced by the steric bulk of the 5,5-dimethyl configuration on the hexanoic acid backbone.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Ligand Binding

Specific structure-activity relationship (SAR) studies for this compound are not documented. SAR studies in this area have focused on analogs of pregabalin and gabapentin (B195806) to understand the structural requirements for high-affinity binding to the α2δ subunit. These studies generally explore modifications of the alkyl side chain to determine the optimal size, shape, and lipophilicity for receptor interaction. researchgate.netacs.org

Impact of Stereochemistry on Molecular Interactions

The influence of stereochemistry on the molecular interactions of this compound has not been experimentally determined. However, for the broader class of 3-substituted GABA analogs, stereochemistry is a critical determinant of biological activity. mdpi.com For instance, the activity of pregabalin resides almost exclusively in the (S)-enantiomer, which binds to the α2δ subunit with significantly higher affinity than its (R)-enantiomer. nih.gov This stereoselectivity implies a highly specific three-dimensional interaction within the binding site on the target protein. It is therefore highly probable that if this compound is active, its activity would also be stereospecific, with one enantiomer showing preferential binding over the other.

Influence of Side Chain Modifications on Target Affinity

While direct data on the 5,5-dimethylhexanoic acid side chain is absent, general SAR principles have been established from related molecules. Studies on pregabalin analogs have shown that modifications to the isobutyl side chain can significantly impact binding affinity for the α2δ subunit. The binding pocket appears to accommodate bulky, lipophilic groups. However, there is an optimal size and conformation for this side chain, and significant deviations can lead to a loss of affinity. The replacement of the isobutyl group of pregabalin with a neopentyl group (the 5,5-dimethyl configuration) would introduce a quaternary carbon, significantly altering the steric profile. A comparative analysis of the binding affinity of this compound against pregabalin would be required to determine if this modification is tolerated by the α2δ binding site.

Binding Affinity of Related GABA Analogs to the α2δ Subunit

Compound Side Chain IC₅₀ (nM) for [³H]gabapentin displacement
Pregabalin Isobutyl 89
(R)-3-isobutyl-GABA Isobutyl (R-enantiomer) >1000
Gabapentin Cyclohexylmethyl 140
This compound Neopentyl Data Not Available

Note: This table is interactive and highlights the lack of available data for the specified compound. Data for pregabalin and gabapentin are provided for context from related literature.

Enzymatic Biotransformations and Substrate Specificity in vitro

There is no published research on the specific enzymatic biotransformations of this compound in vitro. Research in this domain has largely focused on the chemoenzymatic synthesis of optically pure pregabalin. These processes often utilize enzymes like lipases for the kinetic resolution of racemic intermediates. researchgate.netmdpi.com For example, lipases can selectively hydrolyze an ester precursor of one enantiomer, allowing for the separation of the desired (S)-enantiomer. researchgate.net It is plausible that similar enzymatic strategies could be applied to the synthesis or resolution of this compound, but the substrate specificity of these enzymes for the neopentyl side chain has not been reported.

Exploration of Intermolecular Interactions with Biological Macromolecules

The primary biological macromolecule that this compound interacts with is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). researchgate.netnih.gov This interaction is fundamental to its mechanism of action. The binding of compounds in this class, known as gabapentinoids, to the α2δ-1 and α2δ-2 subunits has been a subject of extensive research. researchgate.netnih.gov Structural and biochemical studies, particularly with the closely related compound gabapentin, have elucidated the precise nature of these intermolecular interactions at an atomic level. nih.gov

The binding site for gabapentinoids is located within the dCache1 domain of the α2δ-1 subunit. nih.govbiorxiv.org Cryo-electron microscopy (cryo-EM) studies of the CaV1.2/CaVβ3/CaVα2δ-1 channel complex bound to gabapentin have revealed a well-defined binding pocket that completely encapsulates the ligand. nih.govescholarship.org This binding is characterized by a network of specific intermolecular forces, including hydrogen bonds and ionic interactions, which collectively contribute to the high-affinity binding.

Several key amino acid residues within the dCache1 domain of α2δ-1 are critical for this interaction. A central residue is Arginine 243 (Arg243; sometimes referred to as Arg217), which forms bidentate hydrogen bonds with the carboxylate group of the gabapentinoid molecule through its guanidinium (B1211019) group. nih.govbiorxiv.org The significance of this interaction is highlighted by studies showing that mutating this arginine to alanine (B10760859) (R217A) almost completely abolishes gabapentin binding and its subsequent effects. nih.govnih.gov

Another crucial interaction occurs between the amino group of the gabapentinoid and the side chain of Aspartate 493 (Asp493), forming a salt bridge. biorxiv.org This electrostatic interaction is a key anchoring point for the ligand within the binding pocket. The binding is further stabilized by a network of hydrogen bonds involving other residues. For instance, Tyrosine 238 (Y238) and Tryptophan 245 (W245) also contribute to coordinating the carboxylate group of the ligand. nih.govescholarship.org The amino moiety is also recognized by Tyrosine 452 (Y452). nih.govescholarship.org

The specificity of gabapentinoids for the α2δ-1 and α2δ-2 subunits over the α2δ-3 and α2δ-4 isoforms can be explained by variations in the amino acid sequences of the binding pocket among these different subunits. nih.gov These subtle differences in the molecular architecture of the binding site prevent high-affinity binding to the latter isoforms.

The interaction between this compound and the α2δ-1 subunit is not a direct inhibition of the calcium channel's ion-conducting pore. Instead, the binding is thought to interfere with the trafficking of the α2δ-1 subunit, and consequently the entire calcium channel complex, to the presynaptic terminals. researchgate.netnih.gov This leads to a reduction in the density of functional calcium channels at the cell surface. nih.gov

Interactive Data Table: Key Interacting Residues in the α2δ-1 Subunit

Interacting Residue in α2δ-1Ligand GroupType of InteractionReference
Arginine 243 (Arg243/Arg217)CarboxylateBidentate Hydrogen Bonds nih.govbiorxiv.org
Aspartate 493 (Asp493)AminoSalt Bridge/Ionic Interaction biorxiv.org
Tyrosine 238 (Y238)CarboxylateHydrogen Bond nih.govescholarship.org
Tryptophan 245 (W245)CarboxylateHydrogen Bond nih.govescholarship.org
Tyrosine 452 (Y452)AminoHydrogen Bond nih.govescholarship.org

Interactive Data Table: Summary of Intermolecular Forces

Type of Intermolecular ForceDescriptionKey Residues InvolvedReference
Hydrogen BondingCrucial for the specific recognition and binding of the ligand.Arg243, Y238, W245, Y452 nih.govbiorxiv.orgescholarship.org
Ionic Interactions (Salt Bridge)A strong electrostatic attraction between the positively charged amino group of the ligand and the negatively charged carboxylate group of an acidic amino acid.Asp493 biorxiv.org
Van der Waals ForcesThe overall shape complementarity between the ligand and the binding pocket contributes to the stability of the complex through these non-specific interactions.N/A nih.gov

Computational and Theoretical Studies of 3 Aminomethyl 5,5 Dimethylhexanoic Acid

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as 3-(Aminomethyl)-5,5-dimethylhexanoic acid, and its biological target. These methods are crucial for understanding the structural basis of the molecule's activity.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. For γ-aminobutyric acid (GABA) analogues, the primary target is often a subunit of a larger protein complex, such as the α2δ subunit of voltage-gated calcium channels (VGCCs). researchgate.netnih.gov

Docking studies on related gabapentinoids have revealed that the binding is typically governed by specific hydrogen bonds and hydrophobic interactions. nih.govresearchgate.netresearchgate.net The amino and carboxylic acid groups of the ligand are critical for forming key interactions with polar residues in the binding pocket, while the aliphatic backbone, including the neopentyl group of this compound, engages in van der Waals interactions with nonpolar residues. nih.gov A cryo-EM structure of gabapentin (B195806) bound to the CaVα2δ-1 subunit has shown the ligand completely encapsulated within a binding pocket in the dCache1 domain, providing a precise template for docking studies of analogues. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational flexibility. chemrevlett.com Starting from a docked pose, an MD simulation calculates the atomic movements by integrating Newton's laws of motion, allowing researchers to observe how the ligand and protein adapt to each other. researchgate.net Key parameters analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the evolution of hydrogen bonds to confirm the persistence of critical interactions. chemrevlett.com For GABA analogues, MD simulations can validate the stability of the docked pose and reveal subtle conformational changes in the receptor upon binding, which may be essential for its modulatory effect. researchgate.netchemrevlett.com

Computational TechniquePurposeKey Information Gained for GABA Analogues
Molecular Docking Predicts the static binding pose of a ligand in a receptor's active site.- Identification of key interacting amino acid residues.- Prediction of binding affinity (scoring functions).- Elucidation of the structural basis for selectivity.
Molecular Dynamics Simulates the time-dependent behavior of a molecular system.- Assessment of the stability of the ligand-receptor complex.- Analysis of conformational changes upon binding.- Calculation of binding free energies (e.g., MM/PBSA).

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. sciforum.netfrontiersin.org These calculations provide a detailed understanding of the electron distribution, molecular orbitals, and reactivity of this compound.

DFT studies on amino acids and their analogues can accurately predict molecular geometries and the relative energies of different conformers. nih.govnih.gov Key electronic descriptors derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies lower reactivity. researchgate.net For amino acids, the HOMO is typically localized on the carboxylate group, while the LUMO is associated with the protonated amine and adjacent atoms. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically around the carboxylate oxygen atoms) that are susceptible to electrophilic attack and electron-poor regions (positive potential, around the aminomethyl group) that are prone to nucleophilic attack. This map is invaluable for understanding non-covalent interactions in a receptor binding site.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom, quantifying the zwitterionic character of the molecule at physiological pH. researchgate.net

These calculated properties help rationalize the molecule's behavior. For instance, the charge distribution and MEP are fundamental to its ability to form strong hydrogen bonds with a biological target, while orbital energies can provide insights into its metabolic stability and potential reaction pathways.

Electronic PropertyMethod of CalculationSignificance for this compound
HOMO-LUMO Energy Gap DFTIndicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) DFTMaps electron-rich and electron-poor regions, predicting sites for non-covalent interactions (e.g., hydrogen bonding).
Partial Atomic Charges NBO, Mulliken Population AnalysisQuantifies the charge distribution and zwitterionic nature, explaining intermolecular forces.
Dipole Moment DFTMeasures the overall polarity of the molecule, influencing its solubility and ability to cross biological membranes.

Conformational Analysis and Three-Dimensional Pharmacophore Modeling

The biological activity of a flexible molecule like this compound is intrinsically linked to the three-dimensional shapes, or conformations, it can adopt.

Conformational Analysis aims to identify the stable, low-energy conformations of a molecule in different environments. Computational studies on the related compound gabapentin have shown that the cyclohexyl ring can exist in chair conformations with the aminomethyl group in either an axial or equatorial position, with the equatorial conformer being more abundant in solution. mdpi.com Similar analyses for this compound would explore the rotational freedom around its single bonds to determine the energetically preferred spatial arrangement of its key functional groups (amine and carboxylic acid) and its neopentyl tail. This "bioactive conformation" is the specific shape the molecule adopts to fit optimally into its receptor's binding site. nih.gov

Three-Dimensional Pharmacophore Modeling is a technique that distills the essential structural features of a set of active molecules into a 3D model. tandfonline.comnih.gov A pharmacophore model defines the spatial arrangement of features necessary for biological activity, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and positive/negative ionizable groups. nih.govacs.org

For a series of GABA analogues, a pharmacophore model would typically include:

A positive ionizable feature corresponding to the protonated aminomethyl group.

A negative ionizable feature representing the deprotonated carboxylic acid group.

One or more hydrophobic features representing the aliphatic backbone, including the bulky 5,5-dimethyl (neopentyl) group.

The distances and angles between these features are critical. researchgate.netresearchgate.net Once validated, this model can be used as a 3D query to screen large chemical databases for new, structurally diverse compounds that possess the same key features and are therefore likely to exhibit similar biological activity.

Pharmacophore FeatureCorresponding Chemical GroupRole in Ligand-Target Interaction
Hydrogen Bond Donor (HBD) Protonated Aminomethyl Group (-NH3+)Forms hydrogen bonds with acceptor groups (e.g., Asp, Glu) in the receptor.
Negative Ionizable (NI) Carboxylate Group (-COO-)Forms ionic bonds or hydrogen bonds with donor groups (e.g., Arg, Lys) in the receptor.
Hydrophobic (HY) 5,5-dimethylhexyl backboneEngages in van der Waals interactions with nonpolar pockets of the receptor.

Prediction of Synthetic Pathways and Reaction Mechanisms

While computational chemistry can be used to predict novel synthetic routes, it is more commonly applied to understand the mechanisms of established reactions in detail. The synthesis of chiral β-substituted GABA analogues often involves key transformations whose mechanisms can be elucidated through theoretical calculations.

Several synthetic strategies for the closely related compound pregabalin (B1679071) have been reported, which are applicable to its 5,5-dimethyl analogue. chemicalbook.comelsevierpure.comresearchgate.net Two prominent reactions are the Hofmann and Curtius rearrangements.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. researchgate.netwikipedia.org The mechanism involves the deprotonation of the amide by a base, followed by reaction with bromine to form an N-bromoamide. Subsequent deprotonation and rearrangement lead to an isocyanate intermediate, where the alkyl group migrates from the carbonyl carbon to the nitrogen. chemistrysteps.comslideshare.net This isocyanate is then hydrolyzed to the primary amine. Computational studies can model the transition states of the key rearrangement step, providing insight into the reaction kinetics and stereochemical outcome. researchgate.net

Curtius Rearrangement: In this alternative, an acyl azide (B81097) is heated to form the isocyanate intermediate, with the loss of nitrogen gas as the driving force. masterorganicchemistry.com The isocyanate can then be trapped with water or an alcohol and subsequently hydrolyzed to yield the final amine. Like the Hofmann rearrangement, the key step is a 1,2-migration to an electron-deficient nitrogen.

Another critical step in many syntheses is the creation of the chiral center. Asymmetric hydrogenation of a cyano-substituted precursor is a common method. bohrium.com DFT calculations have been instrumental in understanding the mechanism of these reactions, which are often catalyzed by transition metal complexes with chiral ligands. uit.noacs.org These studies model the catalyst-substrate complex and the transition state for hydride transfer, explaining the origin of enantioselectivity by comparing the activation energies for the pathways leading to the different enantiomers. bohrium.com

Future Directions and Emerging Research Avenues for 3 Aminomethyl 5,5 Dimethylhexanoic Acid

Development of Advanced Methodologies for Large-Scale Stereoselective Synthesis

The industrial production of chiral compounds like the active (S)-enantiomer of GABA analogues demands highly efficient and stereoselective synthetic methods. Current strategies often rely on classical resolution, the use of chiral auxiliaries, or asymmetric catalysis. google.com While effective, these methods can present challenges for large-scale production, such as the need for cryogenic conditions, expensive transition-metal catalysts, or stoichiometric amounts of chiral reagents that must be recycled. google.com

Future research is focused on developing more sustainable, cost-effective, and scalable stereoselective syntheses. A significant area of advancement is in the field of biocatalysis and chemoenzymatic methods. The use of enzymes, such as lipases or nitrilases, offers high enantioselectivity under mild reaction conditions. google.comresearchgate.net For instance, research has demonstrated the regio- and enantioselective hydrolysis of nitrile precursors using immobilized Escherichia coli cells, providing a key chiral intermediate in high enantiomeric excess. researchgate.net

Further development in this area will likely involve:

Enzyme Engineering: Tailoring enzymes through directed evolution or rational design to enhance their stability, activity, and specificity for substrates relevant to 3-(Aminomethyl)-5,5-dimethylhexanoic acid synthesis.

Flow Chemistry: Integrating enzymatic or catalytic reactions into continuous flow systems. This approach can improve reaction efficiency, reduce waste, and allow for safer handling of hazardous reagents, thereby facilitating large-scale production.

Novel Catalytic Systems: Exploring new asymmetric hydrogenation catalysts, such as those based on earth-abundant metals, to replace expensive noble metals like rhodium without compromising enantioselectivity. nih.gov

Synthetic StrategyKey FeaturesFuture Development Focus
Asymmetric HydrogenationHigh enantioselectivity using catalysts like Rhodium-Me-DuPHOS. nih.govDevelopment of catalysts based on earth-abundant metals.
Chemoenzymatic MethodsUse of enzymes (e.g., nitrilases, lipases) for high regio- and enantioselectivity. researchgate.netEnzyme engineering for improved stability and substrate scope.
Chiral AuxiliariesCovalent bonding of a chiral molecule to guide stereoselective reactions. google.comImproving recycling efficiency and reducing stoichiometric requirements.

Applications in Chemical Biology as Mechanistic Probes

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. mdpi.comyoutube.com Developing analogues of this compound into chemical probes could provide invaluable tools for elucidating its precise molecular interactions and downstream biological effects.

Creating such probes involves chemically modifying the parent molecule to incorporate reporter tags or reactive groups without significantly disrupting its native binding affinity. ljmu.ac.uk Future research could focus on:

Fluorescent Probes: Synthesizing analogues conjugated with fluorophores (e.g., coumarins, nitrobenzoxadiazole). mdpi.comnih.gov These probes would enable visualization of the compound's subcellular localization and binding dynamics in living cells using advanced microscopy techniques.

Photoaffinity Labels: Introducing photoreactive groups (e.g., azides, diazirines) into the molecular structure. Upon photoactivation, these probes form a covalent bond with their binding partners, allowing for the identification and isolation of direct molecular targets, including previously unknown ones.

Biotinylated Probes: Attaching a biotin (B1667282) tag to facilitate the affinity purification and subsequent identification of binding proteins via mass spectrometry.

These chemical biology tools would allow researchers to move beyond established targets and explore the full spectrum of the compound's interactome, confirming target engagement in a complex cellular environment and potentially revealing off-target effects. youtube.com

Exploration of Novel Molecular Targets and Binding Partners beyond Current Understanding

The primary molecular target for the closely related compound, pregabalin (B1679071), is the α2-δ subunit of voltage-gated calcium channels. nih.govimedpub.com It is also known to interact with the system L neutral amino acid transporter. nih.gov However, the full range of biological activities may not be explained by these interactions alone. Future research will aim to identify novel molecular targets and binding partners for this compound and its analogues.

Structure-activity relationship (SAR) studies are fundamental to this exploration. By systematically modifying the chemical structure—for instance, by altering the substitution pattern on the hexanoic acid backbone or replacing the isobutyl group—researchers can create a library of analogues with varied binding profiles. sci-hub.st These studies have already shown that distinct structural features govern the affinity for the α2-δ subunit versus the system L transporter. nih.govsci-hub.st

Emerging research avenues include:

Chemoproteomics: Utilizing the chemical probes developed in section 6.2 to pull down binding partners from cell lysates for identification by mass spectrometry.

Phenotypic Screening: Testing libraries of analogues in diverse cell-based assays to identify compounds that produce interesting biological responses, which can then be used to reverse-engineer the identification of their molecular targets.

Computational Target Prediction: Using docking simulations and pharmacophore modeling to screen the structures of known proteins for potential binding sites that could accommodate the this compound scaffold. For example, some studies have explored designing GABA analogues as potential inhibitors of GABA aminotransferase (GABA-AT). amrita.edu

Integration with Artificial Intelligence and Machine Learning for De Novo Design of Chemical Entities

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. mednexus.orgnih.gov These computational tools can be applied to the this compound scaffold to design novel chemical entities with enhanced potency, selectivity, or improved pharmacokinetic properties.

Future directions in this domain include:

Generative Models: Employing deep learning models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to generate novel molecular structures based on the core scaffold. These models can be trained on vast chemical databases to learn the underlying rules of chemical structure and stability, proposing new molecules that have a high probability of being synthesizable and active. mednexus.org

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using ML algorithms to predict the biological activity and physicochemical properties (e.g., solubility, permeability, metabolic stability) of newly designed analogues. nih.govnih.gov This allows for the in silico screening of thousands of virtual compounds, prioritizing the most promising candidates for synthesis and testing.

Multi-Objective Optimization: Using AI to simultaneously optimize multiple parameters for a drug candidate, such as high affinity for a desired target, low affinity for off-targets to minimize side effects, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

AI/ML ApplicationDescriptionPotential Impact on this compound Research
De Novo Drug DesignUsing generative models to create novel molecules based on a core scaffold. mednexus.orgGeneration of new analogues with potentially unique therapeutic profiles.
Predictive QSARBuilding models to predict the activity and properties of virtual compounds. nih.govRapidly screen and prioritize candidates before synthesis, saving time and resources.
ADME-T PredictionForecasting the pharmacokinetic and toxicity profiles of new chemical entities. nih.govDesigning molecules with better drug-like properties from the outset.

Investigation of Metabolic Fate and Biotransformation Pathways in Non-Human Biological Systems

Understanding the metabolic fate of a compound is critical for its development. For closely related GABA analogues like pregabalin, metabolism in humans is known to be negligible, with the vast majority of the drug excreted unchanged through the kidneys. imedpub.com However, subtle differences in metabolic pathways can exist across different species, which is a key consideration in preclinical research.

Future investigations should focus on a more detailed characterization of the metabolic fate and biotransformation pathways of this compound in various non-human biological systems, which are essential for preclinical studies. nih.gov Research should aim to:

Identify Minor Metabolites: Even if metabolism is limited, the identification of any minor metabolites in preclinical species like rats and mice is crucial. Advanced analytical techniques such as high-resolution mass spectrometry can be employed to detect and characterize these biotransformation products.

Interspecies Metabolic Profiling: Conduct comparative metabolic studies across different animal models (e.g., rodents, canines, primates) to identify any species-specific metabolic pathways. This information is vital for selecting the most appropriate animal model for toxicological studies and for accurately extrapolating preclinical data to humans.

Reaction Phenotyping: Identify the specific enzymes (e.g., cytochrome P450 isoforms) responsible for any observed metabolism. This can be achieved using in vitro systems with recombinant enzymes or liver microsomes.

A thorough understanding of the compound's behavior in these systems is essential for interpreting pharmacology and toxicology data and for ensuring the safety and efficacy of new therapeutic agents based on this scaffold. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Aminomethyl)-5,5-dimethylhexanoic acid, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via asymmetric catalytic hydrogenation of γ-cyanobutenoic acid derivatives or through multi-step reactions involving alkylation and amidation. Critical parameters include temperature control (e.g., 0–5°C for amidation), catalyst selection (e.g., palladium on carbon for hydrogenation), and pH optimization during purification . Stereochemical purity is ensured using chiral HPLC, as described for structurally similar γ-amino acids .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm backbone structure and substituent positions. For example, methyl group signals appear at δ 1.0–1.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C8_8H15_{15}NO2_2 with a theoretical mass of 157.1103 g/mol) .
  • Chiral Chromatography : Resolves enantiomeric excess, critical for neurological studies .

Q. How can researchers differentiate between stereoisomers or related derivatives during synthesis?

  • Methodological Answer : Utilize X-ray crystallography to resolve absolute configuration, as demonstrated for (R)-3-Amino-5-methylhexanoic acid derivatives . Comparative FT-IR analysis identifies functional group variations (e.g., carboxylic acid C=O stretch at 1700–1720 cm1^{-1} vs. amide bands at 1650 cm1^{-1}) .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s neuropharmacological potential, particularly regarding EAAT2 modulation?

  • Methodological Answer :

  • In vitro : Glutamate uptake assays in HEK293 cells transfected with human EAAT2. Measure 3^3H-glutamate incorporation under varying compound concentrations (e.g., 1–100 µM) .
  • In vivo : Rodent models of excitotoxicity (e.g., kainic acid-induced seizures) assess neuroprotection. Administer 10–50 mg/kg intraperitoneally and monitor behavioral outcomes and glutamate clearance via microdialysis .

Q. How can contradictory data on the compound’s biological activity across different studies be systematically addressed?

  • Methodological Answer :

  • Meta-analysis : Pool data from independent studies (e.g., EC50_{50} values for EAAT2 modulation) and apply statistical models (e.g., mixed-effects regression) to account for variability in cell lines or dosing protocols .
  • Controlled Replication : Standardize assay conditions (e.g., buffer composition, temperature) and validate using positive controls like L-threo-β-benzyloxyaspartate .

Q. What strategies optimize the compound’s aqueous solubility and bioavailability for CNS-targeted studies?

  • Methodological Answer :

  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl or ethyl esters) to enhance lipophilicity. Hydrolyze in vivo via esterases, as shown for similar γ-amino acids .
  • Nanocarrier Systems : Encapsulate in PEGylated liposomes (size: 80–120 nm) to bypass efflux transporters. Pharmacokinetic studies in rodents show a 3-fold increase in brain bioavailability compared to free compound .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use inline FT-IR or LC-MS to identify intermediate degradation (e.g., oxidation of the aminomethyl group).
  • Scale-Dependent Effects : Compare yields at 1 mmol vs. 10 mmol scales; poor mixing or heat dissipation in larger batches may reduce efficiency .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD50_{50} > 2000 mg/kg in rodents) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb using vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.